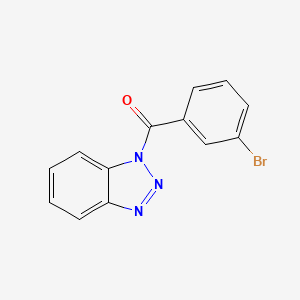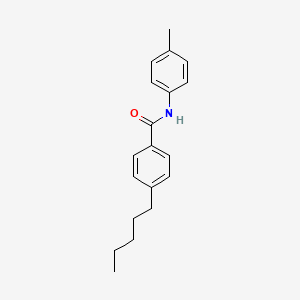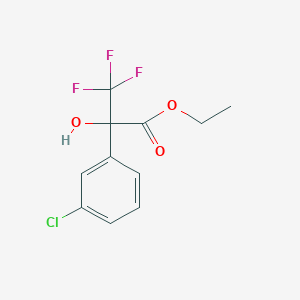![molecular formula C35H33ClN2O3 B12453573 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{4-[(4-clorobencil)oxi]-3-etoxi fenil}-3-(4-metilfenil)-3,4,10,11-tetrahidro-2H-dibenzo[b,e][1,4]diazepin-1-ol es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la investigación científica. Este compuesto presenta una estructura única que incluye un núcleo dibenzo[b,e][1,4]diazepín, que a menudo se asocia con actividad farmacológica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 11-{4-[(4-clorobencil)oxi]-3-etoxi fenil}-3-(4-metilfenil)-3,4,10,11-tetrahidro-2H-dibenzo[b,e][1,4]diazepin-1-ol normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta común incluye los siguientes pasos:
Formación del núcleo dibenzo[b,e][1,4]diazepín: Esto se puede lograr mediante una reacción de ciclización que involucra la diamina y los compuestos dicarbonílicos apropiados en condiciones ácidas o básicas.
Introducción del grupo 4-clorobencilo: Este paso a menudo implica una reacción de sustitución nucleofílica en la que un haluro de clorobencilo reacciona con un grupo fenólico.
Ensamblaje final: El producto final se obtiene mediante una serie de reacciones de acoplamiento y pasos de purificación, incluida la recristalización y la cromatografía.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al tiempo que minimiza los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
11-{4-[(4-clorobencil)oxi]-3-etoxi fenil}-3-(4-metilfenil)-3,4,10,11-tetrahidro-2H-dibenzo[b,e][1,4]diazepin-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorobencilo, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de cloro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Derivados reducidos con enlaces hidrogenados.
Sustitución: Productos sustituidos con nucleófilos que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se ha explorado por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 11-{4-[(4-clorobencil)oxi]-3-etoxi fenil}-3-(4-metilfenil)-3,4,10,11-tetrahidro-2H-dibenzo[b,e][1,4]diazepin-1-ol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos moleculares exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-[(4-clorobencil)oxi]-3-metoxibenzaldehído N-(3-metilfenil)tiosemicarbazona
- 4-[(4-clorobencil)oxi]-N’-((E)-{4-[(4-clorobencil)oxi]-3-etoxi fenil}metilen)benzohidrazida
- 1-{4-[(4-clorobencil)oxi]fenil}etanona
Unicidad
11-{4-[(4-clorobencil)oxi]-3-etoxi fenil}-3-(4-metilfenil)-3,4,10,11-tetrahidro-2H-dibenzo[b,e][1,4]diazepin-1-ol es único debido a sus características estructurales específicas, como el núcleo dibenzo[b,e][1,4]diazepín y la combinación de sustituyentes. Estas características contribuyen a sus propiedades químicas y biológicas distintas, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C35H33ClN2O3 |
|---|---|
Peso molecular |
565.1 g/mol |
Nombre IUPAC |
6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H33ClN2O3/c1-3-40-33-20-25(14-17-32(33)41-21-23-10-15-27(36)16-11-23)35-34-30(37-28-6-4-5-7-29(28)38-35)18-26(19-31(34)39)24-12-8-22(2)9-13-24/h4-17,20,26,35,37-38H,3,18-19,21H2,1-2H3 |
Clave InChI |
PHIHAWPJGVEINL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2)OCC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)

![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)

![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)

![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)

